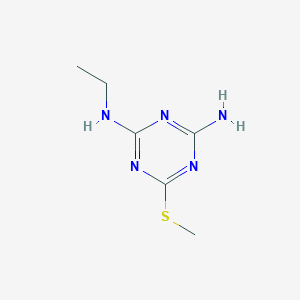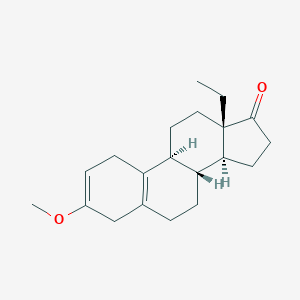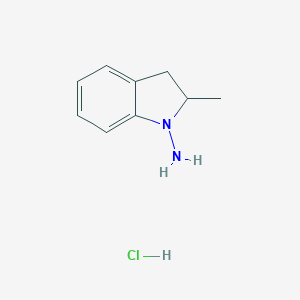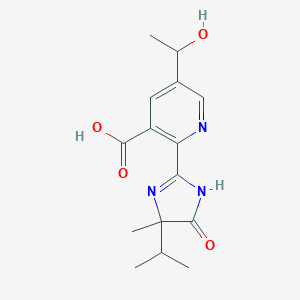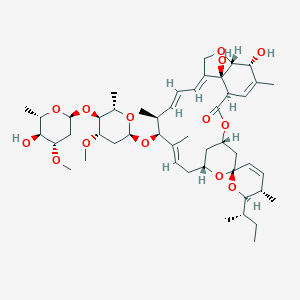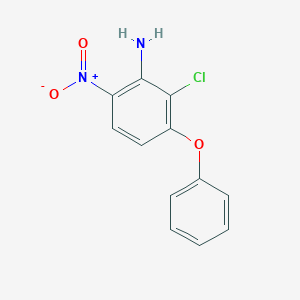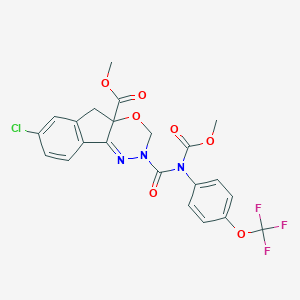
茚虫威
描述
Indoxacarb is an oxadiazine pesticide developed by DuPont that acts against lepidopteran larvae . It is marketed under various names such as Indoxacarb Technical Insecticide, Steward Insecticide, and Avaunt Insecticide . It is also used as the active ingredient in the Syngenta line of commercial pesticides: Advion and Arilon . Its main mode of action is via blocking of neuronal sodium channels .
Synthesis Analysis
ADAMA Ltd., a leading global crop protection company, has begun the in-house production of Indoxacarb with its new proprietary synthesis process . This innovative and cost-effective process is expected to improve ADAMA’s supply chain performance while opening access to a global market of approximately $200 million of Indoxacarb sales as of 2021 .
Molecular Structure Analysis
The molecular formula of Indoxacarb is C22H17ClF3N3O7 . Its average mass is 527.834 Da and its mono-isotopic mass is 527.070740 Da .
Physical And Chemical Properties Analysis
Indoxacarb has a density of 1.5±0.1 g/cm3, a boiling point of 571.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 85.7±3.0 kJ/mol and a flash point of 299.3±32.9 °C .
科学研究应用
毒性和环境影响
- 茚虫威对各种非目标生物的影响已得到研究,包括捕食性螨虫、盲蝽和普通鲤鱼。研究发现,它对这些物种表现出不同程度的毒性,影响它们的健康、行为和生理。例如,它对某些螨虫没有毒性作用,但对捕食性盲蝽有毒性,并对普通鲤鱼的健康和福利产生不利影响,包括血浆生化特征和肝脏组织病理学变化 (Bostanian 等,2004); (Ghelichpour 等,2017)。
作用模式和功效
- 茚虫威在昆虫中的作用模式一直是研究的主题,突出了其通过钠离子通道阻断的生物活化和毒性机制。研究表明,茚虫威被激活为更有效的形式,这是钠离子通道的强效阻断剂,解释了其杀虫活性 (Wing 等,2000)。
对农业实践的影响
- 对茚虫威的研究探索了其在农业环境中的有效性,例如其对卷心菜害虫的应用以及其在小麦和玉米上对储藏产品昆虫物种的有效性和持久性。这些研究证明了其作为谷物保护剂的潜力以及其在管理各种作物中的害虫方面的作用 (Liu 等,2002); (Miliordos 等,2017)。
对人类和动物的安全性
- 已经对茚虫威及其代谢物在哺乳动物中的毒性进行了研究,揭示了其对哺乳动物神经元中钠离子通道的影响。这些研究有助于了解茚虫威的安全性和潜在风险 (Zhao 等,2003)。
抗性和管理策略
- 还对家蝇等害虫中对茚虫威产生抗性的发展进行了研究。了解抗性机制和管理它的潜在策略对于维持茚虫威在害虫控制中的功效至关重要 (Shono 等,2004)。
环境持久性
- 茚虫威残留在蔬菜和土壤中的持久性和环境影响一直是研究的重点,研究评估了其残留行为和相关风险。这些发现对于确定安全的食用等待期和了解生态影响至关重要 (Patra 等,2022)。
作用机制
Target of Action
Indoxacarb primarily targets the neuronal voltage-dependent sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses. By blocking these channels, Indoxacarb disrupts the normal functioning of the nervous system in insects .
Mode of Action
Indoxacarb interacts with its targets by blocking the movements of sodium ions in certain nerve cells . This blockage results in paralysis and eventual death of the affected insects . The primary mode of action of Indoxacarb is to block the sodium channel in the nerve cells of the target pest via N-decarbomethoxyllated metabolite, which potentially causes disintegration of the midgut .
Biochemical Pathways
Indoxacarb affects the biochemical pathways related to nerve impulse transmission. By blocking the sodium channels, it disrupts the flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption leads to paralysis and death in insects .
Pharmacokinetics
The pharmacokinetics of Indoxacarb involve absorption, distribution, metabolism, and excretion (ADME). Indoxacarb is absorbed through the cuticle, orally through consumption, or inhaled through spiracles as vapor . It is then distributed throughout the body to target sites . Metabolism occurs by insect defense mechanisms, breaking down Indoxacarb . Finally, the metabolites are excreted .
Result of Action
The molecular and cellular effects of Indoxacarb’s action include significant locomotory impairments and abnormal body gestures in insects . It also induces changes in acetylcholinesterase activity and causes histo-architectural changes in the hepatopancreas of certain species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Indoxacarb. For instance, the concentration of Indoxacarb in the environment can significantly affect its toxicity. Studies have shown that at environmentally relevant concentrations, Indoxacarb poses negative consequences for certain species, indicating its ecotoxicological impacts .
安全和危害
未来方向
The global Indoxacarb market is expected to grow at a significant rate in the upcoming years . The growth is primarily driven by the growing need for effective pest control solutions and the burgeoning demand for agricultural products . Manufacturers are increasing their investment in research and development efforts to enhance the efficacy, safety, and environmental profile of Indoxacarb-based products .
生化分析
Biochemical Properties
Indoxacarb is an oxadiazine pesticide that acts against lepidopteran larvae . It is believed to exert its effects by blocking neuronal sodium channels . The compound is fairly lipophilic with a Kow of 4.65 , which may contribute to its interactions with various biomolecules within the cell.
Cellular Effects
Indoxacarb has been shown to have significant effects on various types of cells. For example, a study on the model species Theba pisana showed that exposure to indoxacarb significantly reduced food intake and growth of the treated snails . It also caused decreases in lipid peroxidation (LPO) levels after 7 and 14 days of exposure, whereas an opposite effect occurred after 21 and 28 days . All treated snails were found to exhibit a lower content of glutathione (GSH) after all times of exposure .
Molecular Mechanism
The primary mode of action of (+/-)-Indoxacarb is via blocking of neuronal sodium channels . This action disrupts the normal functioning of the nervous system in the target pests, leading to their paralysis and eventual death .
Temporal Effects in Laboratory Settings
In a study involving Theba pisana, it was observed that the effects of (+/-)-Indoxacarb changed over time . For instance, lipid peroxidation (LPO) levels decreased after 7 and 14 days of exposure, but increased after 21 and 28 days . This suggests that the compound’s effects may vary over time, possibly due to factors such as metabolic degradation or changes in cellular response .
Dosage Effects in Animal Models
The effects of (+/-)-Indoxacarb have been studied in various animal models. In Theba pisana, it was found that the compound significantly reduced food intake and growth at both tested concentrations (0.02 µg/mL and tenfold 0.2 µg/mL) . This indicates that the compound’s effects can vary with dosage, and that even relatively low concentrations can have significant impacts.
Transport and Distribution
Given its lipophilic nature , it is likely that it can readily cross cell membranes and distribute throughout various tissues.
Subcellular Localization
Given its mode of action, it is likely that it localizes to neuronal cells where it can interact with sodium channels .
属性
IUPAC Name |
methyl 7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVPMMZEGZULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040801 | |
| Record name | (+/-)-Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144171-61-9 | |
| Record name | (±)-Indoxacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144171-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxacarb, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144171619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXACARB, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL1F8Y0FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



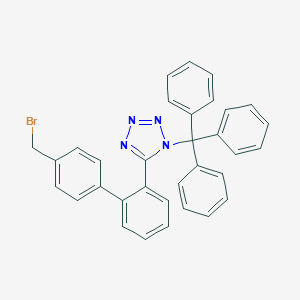

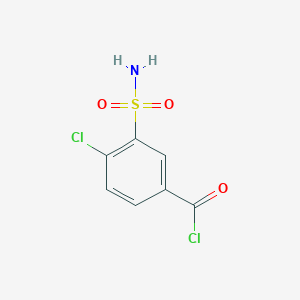
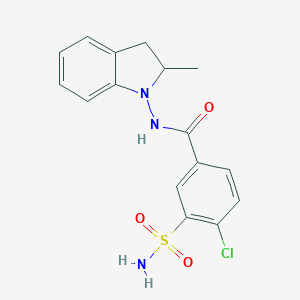
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)
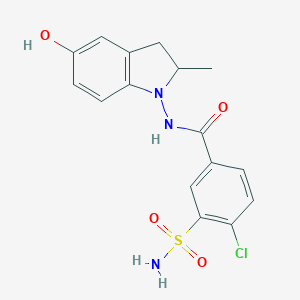

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
